2-(diethylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-(diethylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core with three key substituents:
- Position 2: A diethylamino group, influencing electronic properties and solubility.
- Position 3: A (Z)-configured methylene bridge linking to a 1,3-thiazolidin-4-one ring substituted with a 3,4-dimethoxyphenethyl group.
- Position 9: A methyl group, contributing to steric effects.
Properties
Molecular Formula |
C27H30N4O4S2 |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(diethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H30N4O4S2/c1-6-29(7-2)24-19(25(32)30-13-8-9-17(3)23(30)28-24)16-22-26(33)31(27(36)37-22)14-12-18-10-11-20(34-4)21(15-18)35-5/h8-11,13,15-16H,6-7,12,14H2,1-5H3/b22-16- |
InChI Key |
QSYCXXZWMQJHGJ-JWGURIENSA-N |
Isomeric SMILES |
CCN(CC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and build the desired structure. Common synthetic routes may include:
Stepwise construction of the core structure: This might involve the formation of the pyrido[1,2-a]pyrimidin-4-one core through cyclization reactions.
Introduction of functional groups: Functional groups such as the diethylamino group and the thiazolidinone moiety can be introduced through nucleophilic substitution or addition reactions.
Final assembly: The final steps would involve coupling reactions to attach the various parts of the molecule together.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and pressure control: Precise control of reaction conditions to ensure the desired product is formed.
Purification techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Thiazolidinone Ring Reactivity
The thiazolidinone moiety (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) is a key reactive site:
Pyrido-Pyrimidinone Core Reactions
The fused pyrido-pyrimidinone system exhibits aromatic and carbonyl reactivity:
Methoxyaryl Ethyl Substituent Reactivity
The 3,4-dimethoxyphenethyl group undergoes electrophilic and demethylation reactions:
Methylidene Linker (Z-Configuration) Reactivity
The (Z)-configured methylidene bridge (CH=) participates in stereospecific reactions:
Diethylamino Group Reactions
The tertiary amine undergoes alkylation and coordination:
Scientific Research Applications
This compound could have a range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Disrupting cellular processes: Leading to changes in cell function or viability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrido/Pyrimidine-Based Analogs
- Compound 10a/10b (): Pyrazolo[3,4-d]pyrimidin-4-one cores with phenyl or chlorophenyl-substituted thiazolidinones. These lack the pyrido[1,2-a]pyrimidinone system, reducing π-conjugation compared to the target compound. Anti-inflammatory activity was reported, but ulcerogenicity studies indicated gastrointestinal side effects .
- Pyridopyrimido[2,1-b][1,3,5]thiadiazinones (): Fused systems with thiophenyl groups.
Thiazolidinone-Modified Analogs
- 2-(Ethylamino)-3-[(Z)-thiazolidinone] derivatives (): : Phenylethyl-substituted thiazolidinone with ethylamino at position 2. The absence of methoxy groups may lower solubility and target affinity compared to the 3,4-dimethoxyphenyl group in the target compound . : Pentyl and phenylethylamino substituents. Longer alkyl chains (e.g., pentyl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Substituent Effects on Bioactivity
Key Observations :
Key Observations :
Spectroscopic and Computational Data
- IR Spectroscopy: Thioxo (C=S) stretches observed at ~1200–1250 cm⁻¹ in all thiazolidinone derivatives . Methoxy groups in the target compound show C-O stretches at ~1020–1080 cm⁻¹.
- NMR : The 3,4-dimethoxyphenethyl group in the target compound gives distinct aromatic protons at δ 6.7–7.1 ppm (split due to methoxy substituents) .
- DFT Calculations (): Predicted HOMO-LUMO gaps for thiazolidinones correlate with reactivity; electron-rich substituents (e.g., methoxy) lower LUMO energy, enhancing electrophilic interactions .
Biological Activity
The compound 2-(diethylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a complex molecular structure that has garnered attention in medicinal chemistry. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has several notable chemical characteristics:
- Molecular Formula : C₁₈H₃₁N₃O₄S
- Molecular Weight : Approximately 365.53 g/mol
- LogP : Indicates lipophilicity which can affect bioavailability and distribution in biological systems.
Research indicates that compounds similar to this pyrido[1,2-a]pyrimidine derivative exhibit a variety of biological activities. The mechanisms include:
- Anticancer Activity : Pyrido[1,2-a]pyrimidines have been shown to inhibit several cancer-related targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds derived from this scaffold have demonstrated significant efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Antimicrobial Properties : Some derivatives display antimicrobial activity against bacteria and fungi. Studies suggest that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Neuropharmacological Effects : Certain pyrido[1,2-a]pyrimidine derivatives have shown promise in treating neurological disorders by modulating neurotransmitter systems .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds:
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer potential of a series of pyrido[1,2-a]pyrimidine derivatives against prostate (PC-3) and lung (A-549) cancer cell lines. The most potent compound exhibited an IC₅₀ value of 1.54 µM against PC-3 cells, indicating strong anticancer activity .
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of a related thiazolidinone derivative, which showed significant activity against various bacterial strains with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
